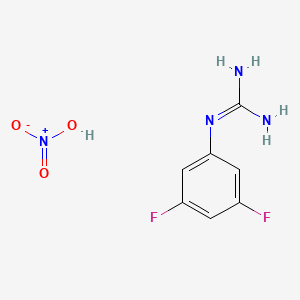
2-(3,5-Difluorophenyl)guanidine;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Difluorophenyl)guanidine;nitric acid is a chemical compound with the molecular formula C7H7F2N3·HNO3. This compound is known for its unique structure, which includes a guanidine group attached to a 3,5-difluorophenyl ring, and is often used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)guanidine typically involves the reaction of 3,5-difluoroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with nitric acid to yield the final product. The reaction conditions usually involve temperatures ranging from 0°C to 50°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of 2-(3,5-Difluorophenyl)guanidine;nitric acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Difluorophenyl)guanidine;nitric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of difluorophenylguanidine oxides.
Reduction: Formation of difluorophenylguanidine amines.
Substitution: Formation of substituted difluorophenylguanidine derivatives.
Aplicaciones Científicas De Investigación
2-(3,5-Difluorophenyl)guanidine;nitric acid is widely used in scientific research due to its unique properties:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Difluorophenyl)guanidine;nitric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,5-Difluorophenyl)guanidine hydrochloride
- 2-(3,5-Difluorophenyl)guanidine sulfate
- 2-(3,5-Difluorophenyl)guanidine phosphate
Uniqueness
2-(3,5-Difluorophenyl)guanidine;nitric acid is unique due to its specific combination of a guanidine group with a 3,5-difluorophenyl ring and nitric acid. This structure imparts distinctive chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
314268-47-8 |
|---|---|
Fórmula molecular |
C7H8F2N4O3 |
Peso molecular |
234.16 g/mol |
Nombre IUPAC |
2-(3,5-difluorophenyl)guanidine;nitric acid |
InChI |
InChI=1S/C7H7F2N3.HNO3/c8-4-1-5(9)3-6(2-4)12-7(10)11;2-1(3)4/h1-3H,(H4,10,11,12);(H,2,3,4) |
Clave InChI |
GCLNIZBFVZKRNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)F)N=C(N)N.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


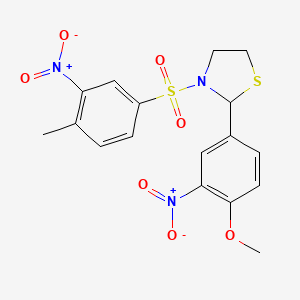
![Diethyl [1-(benzyloxy)ethenyl]phosphonate](/img/structure/B12576072.png)

![3-{[(2H-Tetrazol-5-yl)methyl]sulfanyl}aniline](/img/structure/B12576086.png)
![2-{[(Oxan-2-yl)oxy]methyl}benzonitrile](/img/structure/B12576091.png)
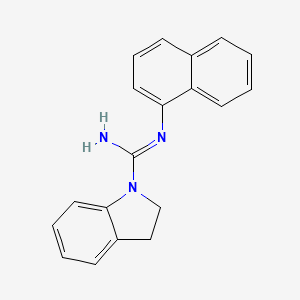
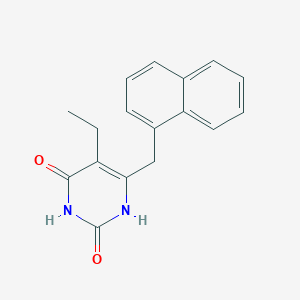
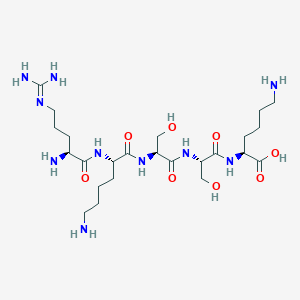
![5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole](/img/structure/B12576127.png)
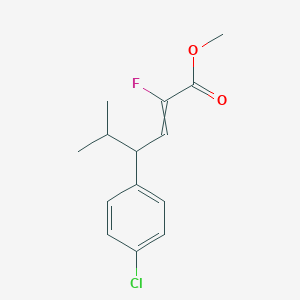
![1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)-](/img/structure/B12576137.png)
![N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine](/img/structure/B12576149.png)
![Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]-](/img/structure/B12576152.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12576154.png)
